1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
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Overview
Description
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Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a description of the chemical reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Reactions
The compound "1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea" is structurally related to various synthetic derivatives that have been explored for their chemical properties and potential applications in scientific research. For example, the synthesis of novel pyridine and naphthyridine derivatives involves reactions with furan- and thiophene-ethylidene malononitriles, leading to compounds with potential for further chemical transformations and biological evaluations (Abdelrazek et al., 2010). Such synthetic routes offer insights into the chemistry of related compounds, including the one of interest.
Corrosion Inhibition
Research on organic compounds containing urea derivatives has demonstrated their effectiveness as corrosion inhibitors, a property that could be relevant for the compound . Specifically, compounds similar in structure have been shown to act as mixed-type inhibitors, significantly reducing corrosion in mild steel within acidic environments. This implies potential industrial applications in protecting metals from corrosion, an area of significant importance in materials science and engineering (Bahrami & Hosseini, 2012).
Antimicrobial and Anticancer Activities
The incorporation of furan and thiophene moieties into urea derivatives has been associated with antimicrobial and anticancer activities. For instance, compounds synthesized with similar structures have shown promising results against various bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Alabi et al., 2020). Additionally, certain derivatives have exhibited antiproliferative effects against cancer cell lines, suggesting their potential in cancer research and therapy (Chandrappa et al., 2009).
Antioxidant Properties
The exploration of urea derivatives with furan and thiophene rings has also extended to evaluating their antioxidant properties. These compounds have been synthesized and tested for their ability to scavenge free radicals, an important property that could have implications in combating oxidative stress-related diseases (Reddy et al., 2015).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
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properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-13-3-1-2-4-14(13)19-16(20)18-9-12-5-6-15(21-12)11-7-8-22-10-11/h1-8,10H,9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMHUYKAPESEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea |
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